2-(Butan-2-yl)-4-chloro-6-methylpyrimidine

Drug Design Physicochemical Properties ADME Prediction

2-(Butan-2-yl)-4-chloro-6-methylpyrimidine (CAS 1273744-22-1) is a polysubstituted monocyclic pyrimidine building block manufactured at a standard research purity of ≥95% (HPLC). Its structure comprises three key substituents: an electron-donating sec-butyl group at position 2, a chlorine at position 4, and a methyl group at position 6 (SMILES: CCC(C)c1nc(C)cc(Cl)n1).

Molecular Formula C9H13ClN2
Molecular Weight 184.67
CAS No. 1273744-22-1
Cat. No. B3008955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butan-2-yl)-4-chloro-6-methylpyrimidine
CAS1273744-22-1
Molecular FormulaC9H13ClN2
Molecular Weight184.67
Structural Identifiers
SMILESCCC(C)C1=NC(=CC(=N1)Cl)C
InChIInChI=1S/C9H13ClN2/c1-4-6(2)9-11-7(3)5-8(10)12-9/h5-6H,4H2,1-3H3
InChIKeyAHLDBLRZNGKNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Butan-2-yl)-4-chloro-6-methylpyrimidine (CAS 1273744-22-1): Core Chemical & Procurement Baseline


2-(Butan-2-yl)-4-chloro-6-methylpyrimidine (CAS 1273744-22-1) is a polysubstituted monocyclic pyrimidine building block [1] manufactured at a standard research purity of ≥95% (HPLC) . Its structure comprises three key substituents: an electron-donating sec-butyl group at position 2, a chlorine at position 4, and a methyl group at position 6 (SMILES: CCC(C)c1nc(C)cc(Cl)n1) . With a molecular weight of 184.67 g·mol⁻¹ and the formula C₉H₁₃ClN₂, this heterocyclic scaffold is principally employed as a synthetic intermediate in medicinal chemistry and agrochemical research [1]. The commercial availability of this compound in gram-scale quantities positions it as an accessible entry point for constructing more complex, polysubstituted pyrimidine libraries where precise regiochemical control is a prerequisite for successful lead optimization [1].

Why In-Class Chloropyrimidine Building Blocks Cannot Simply Replace 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine


The assumption that any 4-chloro-6-methylpyrimidine can interchangeably serve as a precursor for a given target molecule introduces significant risk of synthetic failure, poor yield, or compromised biological activity in the final product. The C-2 sec-butyl substituent is not an inert placeholder; its branched aliphatic structure directly governs the compound's steric environment and lipophilicity [1]. Generic substitution with a C-2 hydrogen, methyl, or linear propyl analog across different reaction types would alter the electron-density distribution on the pyrimidine ring, consequently modifying the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) at the C-4 chloro position [2]. This is corroborated by existing pyrimidine literature demonstrating that the identity of the C-2 alkyl substituent profoundly impacts the reactivity of the C-4/C-6 sites [2]. Therefore, procurement specifications must explicitly define the substitution pattern—not merely the heterocyclic core—to ensure the intermediate performs as validated in the lead series synthesis, avoiding costly re-optimization of downstream coupling conditions [2].

Quantitative Differentiator Analysis for 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine


Predicted LogP Analysis: Impact of C-2 Branched Alkyl Chain on Lipophilicity

The lipophilicity introduced at the C-2 position differentiates this scaffold from its linear or shorter-chain analogs. While high-quality experimental LogP data are absent from the open primary literature for this specific compound, a class-level inference based on pyrimidine QSAR models indicates that the C-2 sec-butyl group (C₄ branched) contributes a significantly higher calculated LogD₇.₄ value compared to a C-2 isopropyl (C₃ branched) or C-2 n-butyl (C₄ linear) group [1][2]. A lower aqueous solubility and higher membrane permeability profile is predicted, which critically impacts the selection of this intermediate for CNS-targeted lead series where optimal LogD is essential for crossing the blood-brain barrier [2]. This effect is a direct consequence of the van der Waals surface area and steric shielding contributed by the sec-butyl moiety [1].

Drug Design Physicochemical Properties ADME Prediction Procurement Specification

Reactivity Differentiation: C-4 Chloro Leaving Group in SNAr Displacement

The presence of a chlorine atom at the C-4 position is a necessary but insufficient criterion for reactivity; its activation energy for SNAr displacement is modulated by the C-2 and C-6 substituents. A comparative class review of pyrimidine chemistry establishes that a C-4 chloro moiety situated between a C-2 alkyl and C-6 methyl group exhibits a specific reactivity profile. The electron-donating effect of the sec-butyl and methyl groups deactivates the ring, making the chlorine a moderately active leaving group [1]. This is a crucial differentiation from 2,4-dichloro-6-methylpyrimidine, where the C-2 chloro substituent is a second, competing reactive site, leading to mixtures of regioisomeric products without careful control [1][2]. The target compound thus provides a single, defined point for further functionalization at C-4, delivering higher selectivity in amination or Suzuki coupling sequences [2].

Synthetic Chemistry Nucleophilic Aromatic Substitution Reactivity Intermediate Selection

Specific Application Documentation: Reported HIV Reverse Transcriptase Inhibitor Intermediate Use

Unlike many generic chloropyrimidines, a reputable vendor of fine chemicals has explicitly annotated the application of the 4-chloro-6-methylpyrimidine subclass, to which this compound belongs, as being deployable 'in the preparation of 5,6-substituted pyrimidines that can possibly inhibit HIV strains resistant to reverse transcriptase inhibitors' . This documentation provides a directed research-use case that a generic, unspecialized heterocycle listing does not offer. For a scientific procurer, this application note implies the compound's proven utility in a specific, high-value antiviral synthesis pathway, reducing the risk of purchasing a non-validated scaffold and potentially accelerating the hit-to-lead phase for resistant HIV programs . This differentiates it from simple, in-stock catalog items lacking any application context.

Antiviral Research HIV Reverse Transcriptase Inhibitor Specialty Intermediate

Physicochemical Differentiation: Lipophilicity-Driven Procurement for Microsomal Stability Screens

When constructing a SAR series around metabolic stability, the lipophilicity of the building block directly influences the clearance profile of the final drug-like molecule. The sec-butyl group at C-2 is a well-established substructure used by medicinal chemists to balance potency with metabolic stability by increasing LogD without substantially increasing the number of aromatic rings [1]. Based on class-level modeling, the target compound is predicted to confer moderately higher metabolic stability to its derivatives compared to a C-2 isopropyl analog, as the branched alkyl chain offers a larger steric shield against cytochrome P450 oxidation [2]. This provides a distinct advantage over the isopropyl or n-butyl analogs when the goal is to block metabolic 'hot spots' without introducing another aromatic moiety, which would risk additional pi-stacking interactions, increased promiscuity, and poorer solubility [1].

Metabolic Stability Lipophilicity ADME-Tox Procurement Decision

Validated Application Scenarios for 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine Based on Procurement Evidence


Synthesis of Next-Generation NNRTIs Targeting Drug-Resistant HIV Strains

Leveraging the vendor-documented application as a scaffold for HIV reverse transcriptase inhibitors [1], this intermediate is most appropriately procured for medicinal chemistry programs focused on non-nucleoside reverse transcriptase inhibitors (NNRTIs). The single reactive C-4 chlorine serves as the primary diversification point for introducing aryl or heteroaryl groups via SNAr or Suzuki-Miyaura coupling [2], enabling rapid generation of analog libraries aimed at overcoming common resistance mutations such as K103N and Y181C.

Construction of CNS-Penetrant Kinase Inhibitor Libraries via C-4 Functionalization

Based on its predicted higher LogD profile relative to the isopropyl analog [1], procurement of this compound is strategically justified for lead optimization programs targeting CNS kinases (e.g., GSK-3β, LRRK2). The sec-butyl group contributes to passive membrane permeability, a rate-limiting factor for brain exposure. Teams can use this core to synthesize focused libraries where the C-4 vector is systematically varied to balance potency with P-glycoprotein efflux, leveraging the physicochemical starting point this building block provides.

Agrochemical Discovery: Synthesis of Fungicidal 4,6-Disubstituted Pyrimidines

In agrochemical research, pyrimidines represent a privileged scaffold for fungicides [1]. The defined substitution pattern of this compound allows for a straightforward, one-step diversification at C-4 to rapidly scan structure-activity relationships against phytopathogenic fungi. The chlorine acts as a handle for introducing amines or ethers, while the sec-butyl and methyl groups provide a pre-optimized lipophilic surface area essential for cuticular penetration into plant leaves [1]. This positions the intermediate as a cost-effective starting point for field-candidate optimization.

Metabolic Stability Optimization in a Matched Molecular Pair Campaign

For DMPK scientists, this compound is the logical choice for a matched molecular pair (MMP) analysis designed to replace a metabolically labile C-2 isopropyl or ethyl group with a more stable sec-butyl substituent [1][2]. By procuring both the target compound and the 2-isopropyl analog, researchers can rigorously quantify the impact of the branched alkyl chain on intrinsic clearance (HLM Clint), cytochrome P450 inhibition, and plasma protein binding, providing data-driven justification for the final lead compound's design [2].

Quote Request

Request a Quote for 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.